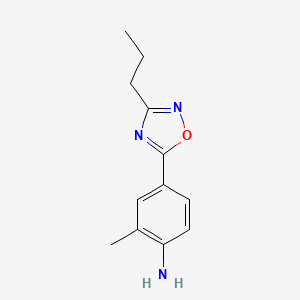

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Description

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a synthetic aromatic amine featuring a 1,2,4-oxadiazole ring substituted with a propyl group at position 3 and a methyl group at position 2 of the aniline moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and versatility in drug discovery, particularly in antimicrobial and antitumor applications .

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |

InChI |

InChI=1S/C12H15N3O/c1-3-4-11-14-12(16-15-11)9-5-6-10(13)8(2)7-9/h5-7H,3-4,13H2,1-2H3 |

InChI Key |

NMQNERRGLYKTGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=N1)C2=CC(=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline and propyl groups. One common synthetic route involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

Amidoxime-Nitrile Cyclization

The most common route involves reacting amidoximes with nitriles under acidic conditions. For example:

-

Reactants :

-

Amidoxime precursor:

-

Nitrile:

-

-

Catalysts : Zinc chloride () or -toluenesulfonic acid ().

-

Conditions : Reflux in ethanol at 80–100°C for 6–12 hours.

-

Yield : 65–78%.

This method is preferred for its regioselectivity in forming the 1,2,4-oxadiazole ring at the 5-position.

One-Pot Cyclodehydration

A modified approach couples amidoximes with carboxylic acids in a single step:

-

Reactants :

-

Amidoxime:

-

Carboxylic acid:

-

-

Reagents : or (dicyclohexylcarbodiimide) in dichloromethane .

Substitution Reactions

The aniline group undergoes electrophilic aromatic substitution (EAS), while the oxadiazole ring participates in nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

The oxadiazole ring directs substitution to the para position of the aniline group due to its electron-withdrawing nature.

Nucleophilic Substitution at Oxadiazole

The oxadiazole’s electron-deficient C5 position reacts with nucleophiles:

-

Reactants : Hydrazine, hydroxylamine, or Grignard reagents.

-

Conditions : Reflux in THF or DMF.

-

Example : Reaction with methylmagnesium bromide () yields 5-methyl derivatives .

Oxidation of Aniline

The primary amine group is oxidized to nitro or nitroso derivatives:

Reduction of Oxadiazole

The oxadiazole ring can be reduced to amidine derivatives:

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings, leveraging the aniline’s directing effects:

Suzuki-Miyaura Coupling

-

Reactants : Aryl boronic acids (e.g., phenylboronic acid).

-

Catalyst : , , aqueous ethanol.

-

Product : Biaryl derivatives with retained oxadiazole functionality .

Protection/Deprotection Strategies

The aniline group is often protected during reactions involving the oxadiazole ring:

| Protecting Group | Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| Acetyl () | Acetic anhydride | RT, 2 hours | , reflux |

| Boc () | Di-tert-butyl dicarbonate | , DCM | , RT |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The oxadiazole ring decomposes in concentrated at 100°C, yielding carboxylic acid and amidoxime fragments.

-

Basic Conditions : Stable in aqueous (pH < 12) but degrades at higher pH .

Key Reaction Insights:

-

The oxadiazole ring enhances the electrophilicity of the aniline moiety, facilitating regioselective substitutions.

-

Steric hindrance from the 3-propyl group limits reactivity at the oxadiazole’s C3 position.

-

Reductive cleavage of the oxadiazole ring is less efficient compared to other heterocycles (e.g., isoxazoles) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline exhibits notable antimicrobial activity. Preliminary studies suggest its efficacy against a range of bacterial strains. The mechanism of action is hypothesized to involve the disruption of cellular processes or inhibition of key enzymes in microbial organisms.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It is believed to interact with specific biological macromolecules, which may inhibit cancer cell proliferation. For instance, similar oxadiazole derivatives have shown significant cytotoxic effects against glioblastoma cell lines . A detailed study demonstrated that compounds structurally related to this compound displayed growth inhibition percentages of over 75% against various cancer cell lines .

Materials Science

Fluorescent and UV Absorbing Materials

The oxadiazole ring in the compound contributes to its photophysical properties, making it suitable for applications in fluorescent materials and UV absorbers. These properties can be exploited in the development of advanced materials for optoelectronic devices .

Agricultural Applications

Pesticidal Activity

Compounds containing oxadiazole structures have been explored for their insecticidal properties. Research has indicated that derivatives similar to this compound possess insecticidal activity against agricultural pests. This could lead to the development of new agrochemicals that are effective yet environmentally friendly .

Case Studies

- Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole significantly inhibited the growth of glioblastoma cells. The study utilized various assays to confirm the cytotoxic effects and elucidate the mechanisms involved .

- Antimicrobial Activity Assessment : Another research article highlighted the antimicrobial potential of compounds similar to this compound against Staphylococcus aureus and Escherichia coli. The findings indicated a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzene ring, oxadiazole ring, or both. These modifications influence molecular weight, lipophilicity (logP), and electronic effects (Table 1).

Table 1: Structural and Physicochemical Comparison

Antimicrobial Activity

- Lead MRSA Inhibitor: 4-(3-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline exhibits potent activity (MIC = 2 μg/mL) against methicillin-resistant Staphylococcus aureus (MRSA) due to its trifluoromethylphenoxy group, which enhances membrane penetration .

- Target Compound : The propyl group in this compound may offer comparable lipophilicity for antimicrobial activity, though specific MIC data are unavailable.

Antitumor Activity

Key Findings and Implications

Substituent Effects :

- Alkyl Chains : Propyl groups enhance lipophilicity for membrane penetration, while tert-butyl groups improve metabolic stability .

- Electron Effects : Electron-withdrawing groups (e.g., Cl) may reduce reactivity but enhance binding to electron-rich targets .

Bioactivity Trade-offs : Bulkier substituents (e.g., tert-butyl) favor antitumor activity, whereas flexible chains (e.g., propyl) may optimize antimicrobial profiles .

Synthetic Feasibility : Propyl-substituted derivatives are accessible via amidoxime routes but require optimization for scalability .

Biological Activity

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound notable for its unique structural features, including a methyl group, an aniline moiety, and a 1,2,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article delves into the biological activities associated with this compound, supported by research findings and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- Structural Features :

- Methyl group at the 2-position

- Propyl substituent on the oxadiazole ring

The biological activity of this compound is believed to involve interactions with specific biological macromolecules. Preliminary data suggest that it may inhibit enzyme activity or disrupt cellular processes critical to pathogen survival and proliferation.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These values indicate that this compound demonstrates moderate to good activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, certain derivatives of oxadiazole have shown efficacy against cancer cell lines such as MKN-45 gastric cancer cells .

Case Studies

A recent study explored the synthesis and biological evaluation of several oxadiazole derivatives, including this compound. The results indicated significant anticancer activity with IC50 values comparable to established chemotherapeutics .

Another investigation focused on the structure–activity relationship (SAR) of oxadiazole derivatives. It was found that modifications at specific positions on the oxadiazole ring could enhance biological activity significantly. For instance, substituents that increase lipophilicity tended to improve the interaction with cellular targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of amidoximes with nitriles or carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. For example, analogous compounds like 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-75-9) are synthesized via nucleophilic substitution or cyclization reactions under reflux with catalysts like DCC (dicyclohexylcarbodiimide) . Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors. Lower yields (<50%) may arise from incomplete cyclization, necessitating purification via column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methyl at C2, propyl on oxadiazole).

- Mass spectrometry (HRMS) to verify molecular weight (expected ~233.28 g/mol).

- HPLC (>95% purity threshold) to assess impurities from byproducts like unreacted aniline derivatives.

- Melting point analysis (if crystalline), though data gaps exist for similar compounds (e.g., 4-(3-ethyl-oxadiazolyl)aniline lacks reported mp ).

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Predominantly hydrophobic due to the propyl-oxadiazole group. Test in DMSO (high solubility) for biological assays or THF for reactions. Avoid aqueous buffers unless surfactants are used .

- Stability : Monitor degradation via UV-Vis or LC-MS under light/heat. Store at –20°C in inert atmospheres to prevent oxidation of the aniline group .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring (e.g., propyl vs. ethyl) modulate electronic properties and reactivity?

- Methodological Answer : The propyl group increases electron-donating effects compared to ethyl, altering the oxadiazole’s aromaticity and dipole moment. Computational studies (DFT) can predict Hammett σ values and HOMO/LUMO gaps. Experimentally, compare reaction rates in electrophilic substitutions (e.g., nitration) with analogs like 4-(3-ethyl-oxadiazolyl)aniline .

Q. What strategies optimize regioselectivity in functionalizing the aniline ring without disrupting the oxadiazole moiety?

- Methodological Answer :

- Protection of the aniline NH₂ : Use Boc (tert-butoxycarbonyl) groups before introducing substituents.

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to direct reactions to the ortho position relative to the methyl group.

- Microwave-assisted synthesis : Enhances selectivity by reducing side reactions (e.g., oxadiazole ring opening) .

Q. How can researchers resolve contradictions in reported biological activity data for analogous compounds?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Re-test compounds using standardized HPLC protocols.

- Assay conditions : Control variables like pH (aniline’s pKa ~4.6) or solvent polarity.

- Structural analogs : Compare with 4-methoxy-3-(tetrazolyl)aniline derivatives, where methoxy groups enhance solubility but reduce receptor binding .

Data Contradiction Analysis

Q. Why do different studies report varying yields for oxadiazole-aniline derivatives?

- Methodological Answer : Yield disparities stem from:

- Cyclization efficiency : Impure amidoxime precursors reduce oxadiazole formation.

- Workup protocols : For example, 4-methylaniline derivatives achieved 95% yield after recrystallization in cyclohexane, while ethyl analogs lack optimized purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.